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molecular formula C10H10N2O2 B8741556 Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B8741556
M. Wt: 190.20 g/mol
InChI Key: WQABLDQIRSQYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498774

Procedure details

Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (4 g, 21 m moles) was dissolved in a mixture of ethanol (45 ml) and water (20 ml), and sodium hydroxide (2.5 g, 63 m moles) was added thereto and refluxed under heating for 30 minutes. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Water (40 ml) was added to the concentrate, and the mixture was adjusted to pH 4 with conc. hydrochloric acid. The precipitating crystals were collected by filtration to give the object compound (2.3 g, yield 64%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=[CH:6][N:5]2[CH:14]=1.[OH-].[Na+]>C(O)C.O>[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=[CH:6][N:5]2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1N=C2N(C=CC=C2C(=O)OC)C1
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (40 ml) was added to the concentrate
FILTRATION
Type
FILTRATION
Details
The precipitating crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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